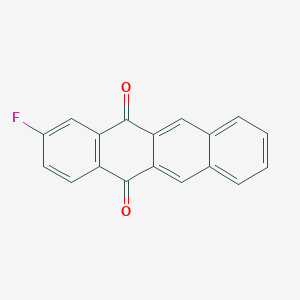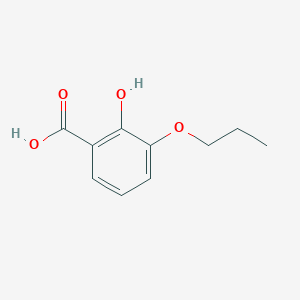
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethyl-methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorophenylethylamine to introduce the nitro group. This is followed by methylation to obtain the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methyl iodide for methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium amide (NaNH2), thiourea.
Major Products Formed
Oxidation: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine.
Reduction: 2-(2-Chloro-6-nitroso-phenyl)-ethyl-methylamine.
Substitution: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine derivatives.
Applications De Recherche Scientifique
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: can be compared with other similar compounds such as:
2-(2-Chloro-6-nitro-phenyl)-ethylamine: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(2-Bromo-6-nitro-phenyl)-ethyl-methylamine: The bromo group can influence the compound’s electronic properties and reactivity.
2-(2-Chloro-6-amino-phenyl)-ethyl-methylamine: The amino group can significantly alter the compound’s chemical behavior and biological effects.
These comparisons highlight the unique properties of This compound , making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-(2-chloro-6-nitrophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-6-5-7-8(10)3-2-4-9(7)12(13)14/h2-4,11H,5-6H2,1H3 |
Clé InChI |
ZKTLTAWXMCKDEX-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B8636264.png)


![1-Methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8636285.png)





